O-ethyl 3-chlorobenzenecarbothioate
Description
O-Ethyl 3-chlorobenzenecarbothioate is a thioester derivative of 3-chlorobenzoic acid, characterized by a benzene ring substituted with a chlorine atom at the meta position and a carbothioate group (S-CO-O-ethyl). Thioesters like this are typically reactive due to the electrophilic nature of the carbonyl carbon and the nucleophilic sulfur atom, enabling participation in acyl transfer reactions .
Properties
CAS No. |
13806-78-5 |
|---|---|
Molecular Formula |
C9H9ClOS |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
O-ethyl 3-chlorobenzenecarbothioate |
InChI |
InChI=1S/C9H9ClOS/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 |
InChI Key |
NSOLQKMOGRHUCD-UHFFFAOYSA-N |
SMILES |
CCOC(=S)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCOC(=S)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chlorobenzaldehyde (CAS: 587-04-2)
Structural Differences :
- Functional Group : 3-Chlorobenzaldehyde contains an aldehyde (-CHO) group instead of a carbothioate.
- Reactivity : Aldehydes are highly electrophilic and prone to oxidation or nucleophilic addition, whereas thioesters are more stable but participate in transthioesterification.
- Uses : 3-Chlorobenzaldehyde is primarily used in manufacturing, laboratory synthesis, and as a precursor for pharmaceuticals .
Organophosphorus Thioesters (e.g., O-Ethyl Ethylphosphonothionochloridate, CAS: 1497-68-3)
Structural Differences :
- Backbone: Organophosphorus compounds (e.g., O-ethyl ethylphosphonothionochloridate) feature a phosphorus center, whereas this compound is carbon-based.
- Reactivity: Phosphonothioates undergo hydrolysis to form toxic byproducts (e.g., nerve agents), while aromatic thioesters are less hazardous and more suited for synthetic chemistry .
O-Ethyl Methylphosphonothioate (CAS: N/A)
Structural Differences :
- Substituents : This compound has a methyl group attached to phosphorus, contrasting with the aromatic chlorine substituent in this compound.
- Applications: Methylphosphonothioates are studied for their neurotoxic properties, whereas aromatic thioesters may serve as building blocks in drug design .
Research Findings and Data Gaps
- Reactivity: Thioesters like this compound are less hydrolytically stable than aldehydes but more so than phosphonothioates. Their stability in aqueous environments requires further study.
- Synthetic Utility : The chlorine substituent in the meta position may enhance lipophilicity, making the compound a candidate for pesticide formulations.
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